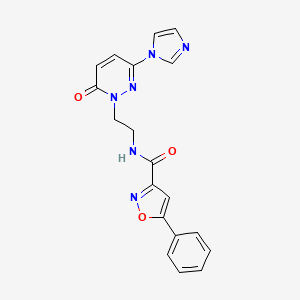
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O3 and its molecular weight is 376.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, mechanisms, and relevant studies.
Structural Characteristics
The compound features several key structural components:
- Imidazole Ring : Known for its role in various biological processes, including enzyme catalysis and receptor binding.
- Pyridazine Moiety : Often associated with antitumor and antimicrobial activities.
- Isoxazole Group : Linked to diverse pharmacological effects, including anti-inflammatory and analgesic properties.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : The imidazole ring may bind to active sites of enzymes, inhibiting their function. This is particularly relevant for kinases involved in cancer progression.
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways such as apoptosis and cell proliferation.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit potent antitumor effects. For instance, studies have shown that derivatives with similar structures can inhibit tumor cell growth in various cancer types.
| Compound | Target | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | PDK1 | 80 | Breast Cancer |
| Compound B | AKT | 94 | Lung Cancer |
Kinase Inhibition
The compound has been identified as a potential inhibitor of Phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in the PI3K/AKT signaling pathway. This pathway is often dysregulated in cancer, making PDK1 a target for therapeutic intervention.
Anti-inflammatory Effects
The structural components suggest that the compound may also exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes like COX.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxicity of the compound against various cancer cell lines using MTT assays. Results demonstrated significant inhibition of cell viability at low micromolar concentrations, indicating strong antitumor potential.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth without significant toxicity, suggesting a favorable therapeutic index.
- Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to PDK1, showing promising binding affinities that support its potential as a lead compound for further development.
Eigenschaften
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c26-18-7-6-17(24-10-8-20-13-24)22-25(18)11-9-21-19(27)15-12-16(28-23-15)14-4-2-1-3-5-14/h1-8,10,12-13H,9,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUBYFDPXFAVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














